

# role of CTP synthetase in viral replication

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | CTP inhibitor |           |
| Cat. No.:            | B1607950      | Get Quote |

An In-depth Technical Guide on the Core Role of CTP Synthetase in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Cytidine triphosphate (CTP) synthetase (CTPS) is a pivotal enzyme in cellular metabolism, responsible for the de novo synthesis of CTP, an essential precursor for all nucleic acid and phospholipid biosynthesis. Its role as the rate-limiting enzyme in this pathway makes it a critical node for cellular proliferation and, consequently, for the replication of obligate intracellular pathogens such as viruses. This guide elucidates the fundamental role of CTPS in viral replication, explores its mechanism of action, details how viruses manipulate its function, and presents it as a compelling broad-spectrum antiviral drug target. Particular focus is given to the dual-purpose hijacking of human CTPS1 by SARS-CoV-2, which leverages the enzyme to both fuel viral genome synthesis and suppress the host's innate immune response.

# CTP Synthetase: Structure, Function, and Regulation

CTP synthetase (EC 6.3.4.2) catalyzes the final and rate-limiting step in the de novo pyrimidine synthesis pathway: the ATP-dependent conversion of uridine triphosphate (UTP) to CTP.[1][2] This reaction can use either L-glutamine or ammonia as the nitrogen source.[3][4] CTP is an indispensable building block for the production of DNA, RNA, and complex lipids like CDP-diacylglycerol.[1][3]

#### Foundational & Exploratory





Structural Organization: The active CTPS enzyme is a homotetramer.[2][3] Each monomer consists of two primary domains: an N-terminal synthetase domain and a C-terminal glutaminase (GAT) domain.[3][5] The GAT domain hydrolyzes glutamine to produce ammonia, which is then channeled through the enzyme's interior to the synthetase domain. Here, the ammonia reacts with an ATP-phosphorylated UTP intermediate to form CTP.[1][2] In humans, two isozymes, CTPS1 and CTPS2, share 74% protein homology and perform this function.[1]

Enzymatic Regulation: CTPS activity is meticulously regulated by multiple allosteric mechanisms to maintain nucleotide homeostasis:

- Allosteric Activation: Guanosine triphosphate (GTP) acts as an allosteric activator,
   stimulating the glutaminase activity and balancing the purine and pyrimidine pools.[1][2]
- Feedback Inhibition: The reaction's product, CTP, serves as an allosteric inhibitor, competing
  with the UTP binding site to prevent overproduction.[1][2][6]
- Polymerization: CTPS can form large-scale filamentous structures known as cytoophidia.[5]
   In humans, this polymerization is thought to increase catalytic activity, providing a mechanism to boost CTP production in response to metabolic demands.[5]

**Diagram: The CTP Synthetase Enzymatic Pathway** 





Click to download full resolution via product page

Caption: CTP Synthetase converts UTP to CTP using ATP and glutamine, regulated by GTP and CTP.

## The Centrality of CTPS in Viral Replication

As obligate intracellular parasites, viruses depend heavily on the host cell's metabolic machinery to supply the building blocks needed for their proliferation.[7] RNA viruses, in particular, require a massive and readily available pool of ribonucleoside triphosphates (rNTPs) for the replication of their genomes.

Viruses have evolved diverse strategies to manipulate host metabolism to their advantage, often by activating key enzymes to increase the production of essential metabolites.[7] CTPS, being the bottleneck for CTP synthesis, is a prime target. By increasing CTPS activity, viruses can ensure a sufficient supply of CTP to support the high fidelity and rapid rate of viral RNA synthesis.

#### Case Study: The Hijacking of CTPS1 by SARS-CoV-2

#### Foundational & Exploratory





Recent research has provided a detailed molecular picture of how SARS-CoV-2 commandeers human CTPS1 to create a favorable replication environment.[7][8][9] This interaction is a sophisticated example of viral co-opting of host machinery for two distinct and synergistic purposes: metabolic enhancement and immune evasion.

- Fueling Viral Replication: SARS-CoV-2 viral proteins, specifically ORF7b and ORF8, directly interact with and activate CTPS1.[7][9][10] This activation significantly boosts the enzyme's catalytic rate, leading to increased de novo CTP synthesis.[7] Isotope tracing studies have shown that SARS-CoV-2 infection can increase the rate of labeled CTP synthesis by over 3-fold.[7][11] This elevated CTP pool directly fuels the massive demand for pyrimidines required by the viral RNA-dependent RNA polymerase (RdRp) for genome replication.
- Suppressing Innate Immunity: In a remarkable dual function, CTPS1 is also exploited to dismantle the host's primary antiviral defense: the type I interferon (IFN) response. SARS-CoV-2 proteins ORF8 and Nsp8 activate CTPS1's glutaminase domain to perform a non-canonical function: the deamidation of Interferon Regulatory Factor 3 (IRF3).[4][7][10] IRF3 is a critical transcription factor that, upon activation by viral sensors, translocates to the nucleus to induce the expression of interferons. Deamidation by CTPS1 at asparagine 85 impairs IRF3's ability to bind to its target DNA promoter sequences, effectively muting the entire IFN induction cascade.[12]

This dual-pronged strategy ensures that as the virus ramps up production of its genomic building blocks, it simultaneously dismantles the very signaling pathway designed to stop it.[7] [8][9]

Diagram: Dual Hijacking of CTPS1 by SARS-CoV-2





Click to download full resolution via product page

Caption: SARS-CoV-2 proteins activate CTPS1 to boost CTP for replication and to inactivate IRF3.

## CTPS as a Broad-Spectrum Antiviral Drug Target

Targeting host factors essential for viral replication is an attractive therapeutic strategy. It offers the potential for broad-spectrum activity against a range of viruses that depend on the same pathway and presents a higher genetic barrier to the development of viral resistance compared to direct-acting antivirals.[7]



The essential and highly conserved nature of CTPS makes it a promising target. Inhibition of CTPS can deliver a multi-pronged antiviral effect:

- Depletion of Viral Building Blocks: The primary mechanism is the reduction of the intracellular CTP pool, starving the virus of a key component for genome synthesis.
- Restoration of Innate Immunity: In cases like SARS-CoV-2, inhibiting CTPS1 prevents IRF3 deamidation, thereby restoring the host's ability to mount an effective interferon response.[7]
   [8]

Several compounds targeting CTPS have demonstrated significant antiviral activity. The carbocyclic nucleoside analogue Cyclopentenylcytosine (Ce-Cyd) exhibits potent, broad-spectrum antiviral effects against a wide array of DNA and RNA viruses, including picornaviruses, orthomyxoviruses, and coronaviruses.[13][14] Its antiviral action is directly linked to the inhibition of CTPS.[13] Similarly, inhibitors such as acivicin have been shown to potentiate the anti-HIV-1 activity of other nucleoside analogs like Lamivudine (3TC).[15] More recently, novel small-molecule inhibitors of CTPS1 have proven effective at impeding SARS-CoV-2 replication in cell culture and animal models.[7][9]

## Quantitative Data on CTPS and Viral Replication

Summarized below is key quantitative data from studies investigating the CTPS-virus interface.

Table 1: Effect of SARS-CoV-2 Infection on CTPS1 Activity in Caco-2 Cells

| Time Post-Infection (hpi) | Fold Increase in Labeled<br>CTP (M+1) Synthesis* | Reference(s) |
|---------------------------|--------------------------------------------------|--------------|
| 24                        | >2-fold                                          | [7][11]      |
| 72                        | >3-fold                                          | [7][11]      |
| 96                        | ~0.5-fold                                        | [7][11]      |

<sup>\*</sup>Measured by isotope tracing with [amide-15N]glutamine.

Table 2: Effect of CTPS1 Depletion on SARS-CoV-2 Replication in NHBE Cells



| Parameter Measured               | Effect of CTPS1 Depletion | tion Reference(s) |  |
|----------------------------------|---------------------------|-------------------|--|
| Viral RNA Abundance (N, E genes) | ~2-fold reduction         | [11][16]          |  |
| Viral RNA Abundance (Nsp1 gene)  | >10-fold reduction        | [11][16]          |  |

| Infectious Viral Titer (Plaque Assay) | ~4-fold reduction |[11][16] |

Table 3: Michaelis-Menten Kinetic Parameters of Human CTPS

| Cell State    | Km for UTP<br>(µmol/L) | Vmax (pmol/min) | Reference(s) |
|---------------|------------------------|-----------------|--------------|
| Resting PBMCs | 280 ± 310              | 83 ± 20         | [17]         |

| Activated PBMCs | 230 ± 280 | 379 ± 90 |[17] |

Table 4: IC50 Values of Inhibitors Against E. coli CTPS

| Inhibitor                            | IC50 (μM) | Assay Conditions             | Reference(s) |
|--------------------------------------|-----------|------------------------------|--------------|
| СТР                                  | ~370      | 600 μM UTP, 1.5<br>mM ATP    | [6]          |
| NADH                                 | 470       | Standard Assay<br>Conditions | [6]          |
| 1-methyl 1,4-<br>dihydronicotinamide | 140       | Standard Assay<br>Conditions | [6]          |

| NAD+ | 1700 | Standard Assay Conditions |[6] |

# **Key Experimental Protocols**

Detailed methodologies are crucial for the robust investigation of CTPS as a therapeutic target.



### **Protocol 1: CTPS Activity Assay by LC-MS/MS**

This protocol is adapted from methods used to quantify CTP production in cell lysates.[17]

- Cell Lysate Preparation:
  - Harvest and count cells (e.g., Peripheral Blood Mononuclear Cells PBMCs).
  - Resuspend the cell pellet in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, protease inhibitors) and lyse via sonication or freeze-thaw cycles.
  - Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic enzymes. Determine protein concentration using a BCA or Bradford assay.
- Enzymatic Reaction:
  - Prepare a reaction master mix containing assay buffer (e.g., 100 mM Tris-HCl), 10 mM
     MgCl<sub>2</sub>, 1 mM DTT, 4 mM ATP, 10 mM L-glutamine, and 0.2 mM GTP.
  - $\circ$  In a microcentrifuge tube, combine a standardized amount of cell lysate protein (e.g., 20-50  $\mu$ g) with the master mix.
  - Initiate the reaction by adding the substrate, UTP, to a final concentration of 500 μM.
  - Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- Reaction Quenching and Sample Preparation:
  - Stop the reaction by adding an equal volume of ice-cold 0.6 M trichloroacetic acid (TCA).
  - Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C<sub>9</sub>,¹⁵N₃-CTP) for accurate quantification.
  - Vortex and incubate on ice for 10 minutes, then centrifuge at high speed to precipitate proteins.
  - Transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:



- Inject the prepared sample onto a suitable liquid chromatography column (e.g., a HILIC or anion-exchange column) coupled to a triple quadrupole mass spectrometer.
- Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transition for both native CTP and the isotope-labeled internal standard.
- Calculate the amount of CTP produced based on the area ratio of the analyte to the internal standard, referencing a standard curve of known CTP concentrations. Enzyme activity is typically expressed as pmol of CTP produced per minute per mg of protein.

# Protocol 2: Quantification of Intracellular Nucleotide Pools

This protocol is a generalized method for extracting and measuring nucleotides from cultured cells.[18][19][20]

- · Cell Harvesting and Quenching:
  - Rapidly aspirate culture medium from adherent cells grown in a culture plate (e.g., 6-well plate).
  - Immediately wash the cells with ice-cold PBS to remove extracellular contaminants.
  - Instantly quench metabolic activity by adding a volume of ice-cold extraction solvent (e.g., 80% methanol or 0.5 M perchloric acid) directly to the plate.

#### Extraction:

- Scrape the cells in the extraction solvent and transfer the cell slurry to a microcentrifuge tube.
- For suspension cells, pellet the cells quickly by centrifugation, discard the supernatant, and resuspend in the extraction solvent.
- Vortex vigorously and incubate at -20°C or on ice for at least 15 minutes to ensure complete lysis and protein precipitation.



- Centrifuge at maximum speed (e.g., >16,000 x g) at 4°C for 10 minutes.
- Sample Preparation and Analysis:
  - Carefully collect the supernatant, which contains the soluble metabolites.
  - If using an acid extraction, neutralize the sample with a base (e.g., potassium carbonate).
  - Dry the extract under vacuum (e.g., using a SpeedVac) and resuspend in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water).
  - Analyze using an LC-MS/MS method optimized for nucleotide separation and detection, as described in Protocol 1. Quantify against standard curves for each nucleotide of interest (ATP, UTP, CTP, etc.).

**Diagram: Workflow for Evaluating CTPS Inhibitors** 





Click to download full resolution via product page

Caption: A workflow for testing CTPS inhibitors, from cell treatment to endpoint analysis.

#### **Conclusion and Future Directions**

CTP synthetase stands at the crossroads of cellular metabolism, proliferation, and innate immunity. Its essential role in providing the CTP required for viral genome replication makes it a validated and high-value target for antiviral intervention. The discovery of its non-canonical role in suppressing the interferon response, as exemplified by SARS-CoV-2, adds another layer of



therapeutic potential, suggesting that CTPS inhibitors could simultaneously block viral replication and restore host defenses.

Future drug development efforts should focus on designing potent and selective inhibitors for human CTPS1 and CTPS2, with careful consideration for potential toxicity to highly proliferative host cells, such as those of the immune system. A deeper understanding of the regulatory mechanisms governing CTPS filament formation and the specific interactions with different viral proteins will be key to developing next-generation, broad-spectrum antiviral agents that are both effective and safe.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CTP synthase 1 Wikipedia [en.wikipedia.org]
- 2. CTP synthetase Wikipedia [en.wikipedia.org]
- 3. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. Human CTP synthase filament structure reveals the active enzyme conformation PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Escherichia coli CTP Synthetase by NADH and Other Nicotinamides and Their Mutual Interactions with CTP and GTP PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Targeting CTP Synthetase 1 to Restore Interferon Induction and Impede Nucleotide Synthesis in SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting CTP synthetase 1 to restore interferon induction and impede nucleotide synthesis in SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]







- 12. Pyrimidine synthesis enzyme CTP synthetase 1 suppresses antiviral interferon induction by deamidating IRF3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broad-spectrum antiviral and cytocidal activity of cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of CTP biosynthesis potentiate the anti-human immunodeficiency virus type 1 activity of 3TC in activated peripheral blood mononuclear cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [role of CTP synthetase in viral replication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1607950#role-of-ctp-synthetase-in-viral-replication]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com